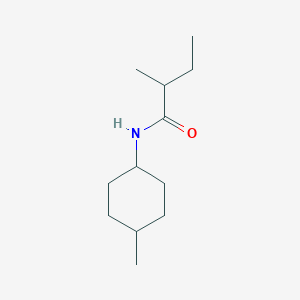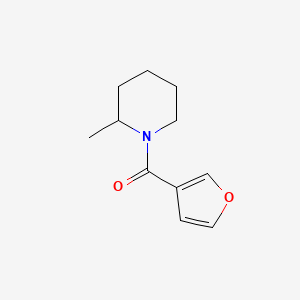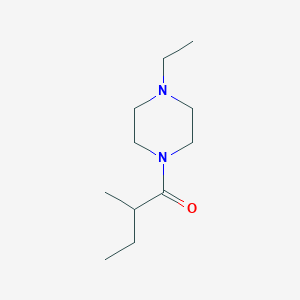
2-methyl-N-(4-methylcyclohexyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4-methylcyclohexyl)butanamide is a chemical compound that belongs to the class of synthetic cannabinoids. It is also known as 4-cyano-3-(4-methyl-1-cyclohexyl)butanamide or 4-CN-CUMYL-BUTINACA. This compound has gained popularity in recent years due to its potential use in scientific research.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methylcyclohexyl)butanamide involves binding to the CB1 and CB2 receptors in the brain and other parts of the body. This results in the activation of various signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(4-methylcyclohexyl)butanamide are still being studied. However, it has been found to have similar effects to other synthetic cannabinoids, such as increased heart rate, blood pressure, and body temperature. It has also been found to have psychoactive effects, such as euphoria and hallucinations.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-N-(4-methylcyclohexyl)butanamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors. However, its psychoactive effects and potential for abuse make it a challenging compound to work with.
Future Directions
There are several future directions for research on 2-methyl-N-(4-methylcyclohexyl)butanamide. These include studying its effects on various diseases and conditions, such as chronic pain and anxiety. Additionally, further research is needed to understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 2-methyl-N-(4-methylcyclohexyl)butanamide involves the reaction of 4-cyanobutanoic acid with 4-methylcyclohexanone in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then treated with an amine such as methylamine to obtain the final compound.
Scientific Research Applications
2-methyl-N-(4-methylcyclohexyl)butanamide has been used in scientific research to study the endocannabinoid system and its effects on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.
properties
IUPAC Name |
2-methyl-N-(4-methylcyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-4-10(3)12(14)13-11-7-5-9(2)6-8-11/h9-11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCWNCAIKLMAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)




![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)




![4-[4-(4-Hydroxybenzoyl)piperidine-1-carbonyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7492776.png)
